molecular formula C18H22FNO2 B4623893 (2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine

(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine

Cat. No. B4623893
M. Wt: 303.4 g/mol
InChI Key: QGIKUXBFDRWKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine is a chemical compound that has been gaining attention in the scientific community due to its potential use in research. This compound is also known as 2C-EF and is a derivative of the phenethylamine class of compounds.

Mechanism of Action

The mechanism of action of (2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception. The compound is also believed to have some activity at dopamine receptors, which are involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine are not well characterized. However, it is known to have psychoactive properties and has been reported to produce visual and auditory hallucinations, altered perception of time, and changes in mood and cognition. The compound has also been shown to increase heart rate and blood pressure in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using (2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine in lab experiments is its potential to provide insights into the mechanisms of action of serotonin and dopamine receptors. This compound has been shown to have activity at these receptors, and studying its effects could help researchers better understand the role of these receptors in the brain. However, one limitation of using this compound is its potential for psychoactive effects. Researchers must take precautions to ensure that the compound is handled safely and that any experiments involving the compound are conducted in a controlled environment.

Future Directions

For research involving this compound include studying its effects on other receptors and exploring its potential therapeutic uses.

Scientific Research Applications

(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine has been used in scientific research to study its effects on the central nervous system. This compound is known to have psychoactive properties and has been used in studies to understand its mechanism of action. Researchers have also studied the effects of this compound on various receptors in the brain, including serotonin receptors and dopamine receptors.

properties

IUPAC Name

N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO2/c1-13-17(21-2)8-7-15(18(13)22-3)12-20-10-9-14-5-4-6-16(19)11-14/h4-8,11,20H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIKUXBFDRWKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CNCCC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxy-3-methylbenzyl)-2-(3-fluorophenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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